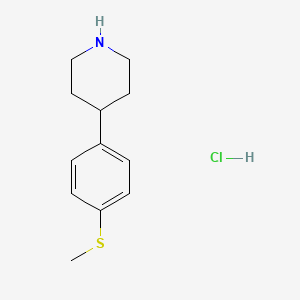

5-(1-chloroethyl)-1-phenyl-1H-tetrazole

Overview

Description

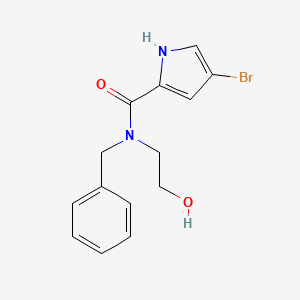

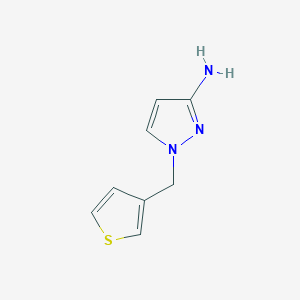

The compound “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their wide range of biological activities .

Molecular Structure Analysis

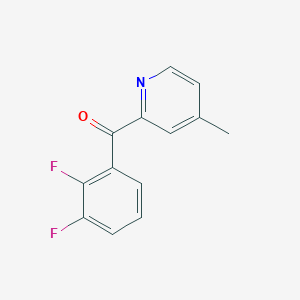

The molecular structure of “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would consist of a tetrazole ring attached to a phenyl group and a chloroethyl group . The exact structure and properties would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on the reaction conditions and the other reactants involved. Tetrazoles are known to undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and arrangement of its functional groups, and its electronic structure .Scientific Research Applications

Green Synthesis of Antibacterially Active Compounds

A study by Nasrollahzadeh, Issaabadi, and Sajadi (2018) introduced a novel, recyclable magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole for the green synthesis of 1-carbamoyl-1-phenylureas in water. This process emphasizes high yields, short reaction times, and the reuse of the catalyst without significant loss of activity, underlining an eco-friendly approach to producing antibacterial compounds (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).

Antibacterial Evaluation of Tetrazole Derivatives

Research by Mekky and Thamir (2019) focused on synthesizing novel 1-phenyl-1H-tetrazole-5-thiol derivatives and evaluating their antibacterial activity against E. coli and Staphylococcus aureus. Their findings show that certain derivatives exhibit high inhibition activity, suggesting the potential for developing new antibacterial agents from tetrazole derivatives (Mekky & Thamir, 2019).

Molecular Structure and Docking Studies

A study on the crystal structure and docking studies of two tetrazole derivatives by Al-Hourani et al. (2015) provided insights into the orientation and interaction of tetrazole molecules with the cyclooxygenase-2 enzyme, offering a basis for further research into the medicinal applications of tetrazole derivatives (Al-Hourani et al., 2015).

Antimicrobial Activity of Substituted Tetrazoles

Mohite and Bhaskar (2010) conducted a study on the synthesis, characterization, and in vitro antimicrobial activity of substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) acetohydrazide, highlighting the potential of certain compounds in this category as effective against bacterial and fungal strains (Mohite & Bhaskar, 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(1-chloroethyl)-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGJFKRTKOOXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/structure/B1452558.png)

![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)